molecular formula C9H9NO4 B195265 5-Ethylpyridine-2,3-dicarboxylic acid CAS No. 102268-15-5

5-Ethylpyridine-2,3-dicarboxylic acid

Cat. No.: B195265
CAS No.: 102268-15-5
M. Wt: 195.17 g/mol
InChI Key: MTAVBTGOXNGCJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethylpyridine-2,3-dicarboxylic acid can be synthesized through the carboxylation of pyridine. A common method involves the reaction of pyridine with carbon dioxide and an appropriate oxidizing agent under elevated temperatures . Another method includes the use of 5-ethylpyridine as a starting material, which undergoes oxidation to introduce the carboxylic acid groups at the 2 and 3 positions .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethylpyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinolinic acid derivatives, while reduction can yield alcohols or aldehydes .

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyridine-2,3-dicarboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

    5-Ethylquinolinic acid: A derivative with a quinoline ring structure.

    2,3-Pyridinedicarboxylic acid: Lacks the ethyl group at the 5 position.

Uniqueness

5-Ethylpyridine-2,3-dicarboxylic acid is unique due to the presence of both the ethyl group and the two carboxylic acid groups, which confer specific chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

IUPAC Name

5-ethylpyridine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-5-3-6(8(11)12)7(9(13)14)10-4-5/h3-4H,2H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAVBTGOXNGCJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(N=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8029072
Record name 5-Ethyl-2,3-pyridinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8029072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102268-15-5
Record name 5-Ethyl-2,3-pyridinedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102268-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethylquinolinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102268155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Pyridinedicarboxylic acid, 5-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Ethyl-2,3-pyridinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8029072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ETHYLQUINOLINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC57WU0X05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Toluene 50 ml, 5-ethyl-2,3-diethoxycarbonylpyridine 10.3 g (0.041 mol), and water 29 ml were mixed in a 200 ml four neck distillation flask with a reflux condenser, and 48% aqueous sodium hydroxide solution 21.9 g was added thereto under vigorous stirring in nitrogen atmosphere and refluxed for 3.5 hours. The reaction mixture was allowed to cool to room temperature and stand still to separate into water layer and toluene layer. The water layer was acidified at 45° to 55° C. with 28.3 g of 50% sulfuric acid, and slowly cooled to 20° C. The resultant white crystals were filtered and washed with 10 ml of cold water. Dried under reduced pressure at 50° to 60° C., 5.9 g of 5-ethylpyridine-2,3-dicarboxylic acid was obtained. The melting point of the obtained crystals was 154° to 156° C. (decomposed). The 5-ethylpyridine-2,3-dicarboxylic acid obtained was recrystallized from a mixed solvent of acetone and n-hexane and gave a melting point of 156.5° C. to 157.5° C. (decomposed).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
[Compound]
Name
four
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
29 mL
Type
solvent
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Preparation of 5-ethyl-2,3-pyridinedicarboxylic acid ##STR6## The nitrate salt obtained in Example 1 is dispersed in a mixture of 100 mL of methylene chloride and 100 mL of methyl isobutyl ketone, heated at reflux temperature for 1 hour, cooled to room temperature and filtered. The filter cake is washed with a 1:1 mixture of methylene chloride:methyl isobutyl ketone and dried in vacuo to give 5-ethyl-2,3-pyridinedicarboxylic acid, 34.6 g, (89% isolated yield from 3-ethyl-8-hydroxyquinoline), 94.5% pure by HPLC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
nitrate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The nitrate salt obtained in Example 1 is dispersed in a mixture of lo0 mL of methylene chloride and 100 mL of methyl isobutyl ketone, heated at reflux temperature for 1 hour, cooled to room temperature and filtered. The filter cake is washed with a 1:1 mixture of methylene chloride:methyl isobutyl ketone and dried in vacuo to give 5-ethyl-2,3-pyridinedicarboxylic acid, 34.6 g, (89% isolated yield from 3-ethyl-8-hydroxyquinoline), 94.5% pure by HPLC.
Name
nitrate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The above anhydride is dissolved in THF, and 100 ml of 2M HCl is added. The mixture is stirred and the THF is distilled off. The residue is recrystallized from THF to give 5-ethyl-2,3-pyridinedicarboxylic acid.
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can 5-Ethylpyridine-2,3-dicarboxylic acid be utilized in the synthesis of novel compounds with potential applications in material science?

A: this compound (epdca) can be employed as a precursor for generating functional ligands. For instance, epdca reacts with hydrazine hydrate (N2H4·H2O) via an in situ acylation reaction to form 5-ethylpyridine-2,3-dicarboxylhydrazidate (EPDH) [, ]. This derivative, EPDH, acts as a multidentate ligand, coordinating with metal ions like Pb2+ to form metal-organic frameworks. These frameworks, exemplified by [Pb2(EPDH)4(H2O)] [], exhibit interesting luminescent properties, making them potentially suitable for applications in areas such as optoelectronics and sensing.

Q2: What are the luminescent properties of the Pb2+ compound formed with the 5-Ethylpyridine-2,3-dicarboxylhydrazidate ligand and what is the origin of this luminescence?

A: The Pb2+ compound, specifically [Pb2(EPDH)4(H2O)], displays luminescence with a maximum emission at 531 nm []. Density Functional Theory (DFT) calculations suggest that this emission arises from a combination of intra-ligand charge transfers occurring within the EPDH ligand itself, as well as inter-ligand charge transfers happening between adjacent EPDH ligands within the compound's structure []. This combination of charge transfer mechanisms contributes to the observed luminescence properties.

Q3: Can this compound be used to modify other materials and what are the potential benefits?

A: Yes, research indicates that modified derivatives of this compound can be used as functional bridges in the creation of luminescent terbium hybrid materials []. The incorporation of these modified derivatives into the hybrid material's structure through an in-situ sol-gel process is suggested to enhance the material's overall luminescent properties []. This approach highlights the potential of this compound derivatives for improving the performance of advanced luminescent materials.

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